molecular formula C18H16N2O2S B3014998 2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 397284-34-3

2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B3014998
CAS No.: 397284-34-3
M. Wt: 324.4
InChI Key: YJMNWXBGGLKGQK-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a benzamide derivative featuring a 2-methoxy substituent on the benzoyl group and a para-substituted phenyl ring bearing a 2-methyl-1,3-thiazol-4-yl moiety. This compound’s structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological activities, including enzyme inhibition (e.g., tyrosinase) . Its synthesis likely involves coupling 4-(2-methyl-1,3-thiazol-4-yl)aniline with 2-methoxybenzoyl chloride under basic conditions, analogous to methods described for related benzamides .

Properties

IUPAC Name

2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-19-16(11-23-12)13-7-9-14(10-8-13)20-18(21)15-5-3-4-6-17(15)22-2/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMNWXBGGLKGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(2-methyl-1,3-thiazol-4-yl)aniline in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Benzamide Derivatives

Substitution Patterns on the Benzamide Core
  • 2-Methoxy vs. 4-Methoxy Benzamides: The target compound’s 2-methoxy group contrasts with 4-methoxy analogs (e.g., 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, ).
  • Halogenated and Polar Substituents :
    Compounds like 3-Fluoro-N-[4-methyl-3-(...)phenyl]-5-morpholinylbenzamide () incorporate fluorine and morpholine, enhancing polarity and bioavailability compared to the target’s methyl-thiazole .
Thiazole Modifications
  • Methyl-Thiazole vs. Aminothiazole-Triazole Hybrids: The target’s 2-methyl-thiazole differs from 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-aryl benzamides (e.g., 9g, ).
  • Dihydrothiazole Derivatives: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () features a non-aromatic dihydrothiazole, reducing planarity and altering binding modes compared to the target’s aromatic thiazole .

Tabulated Comparison of Key Compounds

Compound Name/ID Molecular Formula Benzamide Substituent Thiazole Substituents Additional Groups Key Features Reference Evidence
Target Compound C19H17N3O2S 2-methoxy 4-(2-methyl-1,3-thiazol-4-yl) phenyl None Simpler structure, high lipophilicity -
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g) C27H24N6OS2 N-(3-methylphenyl) 5-[(2-amino-1,3-thiazol-4-yl)methyl] Triazole-sulfanyl methyl Potent tyrosinase inhibitor
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide C24H21N3O2S 4-methoxy 4-(4-methylphenyl)-5-phenyl None Positional isomer of target
2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide (1d) C29H27N5O3S2 2-methoxy Benzo[d]thiazol-6-yl Piperazine, thioether Enhanced solubility via piperazine
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide C24H20N2O2S 4-methyl 3-(2-methoxyphenyl)-4-phenyl Dihydrothiazole Non-aromatic thiazole, crystal stability

Biological Activity

2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N2O1S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

This compound features a methoxy group, a thiazole moiety, and a benzamide backbone, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the benzamide class often inhibit specific enzymes critical for cancer cell proliferation. For instance, they may target dihydrofolate reductase (DHFR), which is essential in nucleotide synthesis and cell division .
  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin, leading to microtubule disassembly and subsequent apoptosis in cancer cells .
  • Receptor Modulation : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and survival.

Anticancer Properties

Numerous studies have explored the anticancer potential of benzamide derivatives. For example, a study highlighted that certain benzamide compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism involved the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of inflammatory markers such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in MCF-7 cells
Anti-inflammatoryReduction in paw edema
Enzyme inhibitionInhibition of DHFR
Microtubule disruptionInduction of cell cycle arrest

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